![molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) CAS No. 1240249-29-9](/img/no-structure.png)

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

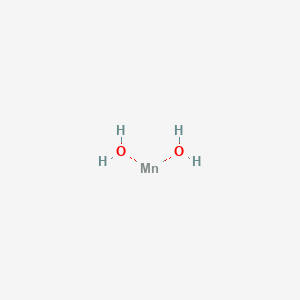

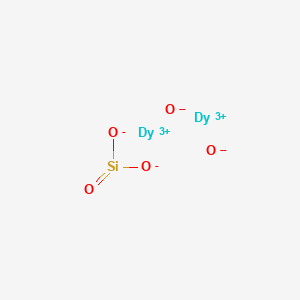

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as Hex-Ir(piq)3, is a chemical compound with the empirical formula C63H66IrN3 . It has a molecular weight of 1057.44 . This compound is extensively used in scientific research, particularly in fields such as OLED technology, photovoltaics, and organic semiconductors.

Molecular Structure Analysis

The molecular structure of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is complex, as indicated by its empirical formula C63H66IrN3 . The iridium atom has a radius of 136 pm and a Van der Waals radius of 202 pm .Physical And Chemical Properties Analysis

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a solid compound with a red color . It has a molecular weight of 1057.44 . The compound’s SMILES string is CCCCCCC1=CC ( [Ir+3] (C2=C (C3=C (C=CC=C4)C4=CC=N3)C=CC (CCCCCC)=C2)C5=C (C6=C (C=CC=C7)C7=CC=N6)C=CC (CCCCCC)=C5)=C (C8=C (C=CC=C9)C9=CC=N8)C=C1 .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) has been utilized in the creation of highly efficient solution-processed red organic light-emitting diodes . The long alkyl side chains of this compound enable it to be uniformly dispersed in the polymer host, which is crucial for the high efficiency of these devices . The device with CsF/Al cathode achieved 17 cd/A current efficiency, 10 lm/W power efficiency, and 8.8% external quantum efficiency .

Solution-Processed Red Phosphorescent Organic Light-Emitting Diodes

This compound has been used in the production of solution-processed red phosphorescent organic light-emitting diodes . The long alkyl side chains attached to the ligand enhance the solubility of the compound, making it suitable for solution processing .

Cyclometallated Iridium (III) Complex Compounds

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a type of cyclometallated iridium (III) complex compound . These compounds are of significant interest in the field of photoluminescence and electroluminescence .

Safety and Hazards

Mechanism of Action

Target of Action

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as HEX-IR(PIQ)3, is a metal-organic complex that primarily targets organic light-emitting diodes (OLEDs). It is widely used in the manufacture of high-efficiency, long-life, and high-brightness organic light-emitting devices .

Mode of Action

HEX-IR(PIQ)3 interacts with its targets by emitting a strong fluorescence effect when applied to OLEDs. This compound has a high luminescent quantum yield, which means it can emit a large number of photons per time unit, contributing to the high efficiency of the OLEDs .

Biochemical Pathways

Its primary function is in the field of optoelectronics, where it contributes to the light-emitting properties of oleds .

Pharmacokinetics

It has a low solubility in solvents but can dissolve in organic solvents such as chloroform and toluene .

Result of Action

The result of HEX-IR(PIQ)3’s action is the production of high-efficiency, long-life, and high-brightness organic light-emitting devices. Its strong fluorescence effect contributes to the high luminous efficiency of these devices .

Action Environment

The action of HEX-IR(PIQ)3 is influenced by environmental factors such as temperature and light exposure. It has good thermal and photostability, which means it can maintain its structure and function under varying temperatures and light conditions. It should be stored at 2-8 ℃ in nitrogen .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be achieved through a multi-step process involving the preparation of intermediate compounds and their subsequent reaction with iridium (III) chloride. The key steps in the synthesis pathway include the preparation of 4-n-hexylphenylboronic acid, 4-n-hexylphenylisoquinoline, and the final reaction with iridium (III) chloride.", "Starting Materials": [ "4-bromoanisole", "n-hexylmagnesium bromide", "boron tribromide", "isoquinoline", "4-n-hexylphenylboronic acid", "iridium (III) chloride" ], "Reaction": [ "Step 1: Preparation of 4-n-hexylphenylboronic acid by reacting 4-bromoanisole with n-hexylmagnesium bromide followed by treatment with boron tribromide.", "Step 2: Preparation of 4-n-hexylphenylisoquinoline by reacting 4-n-hexylphenylboronic acid with isoquinoline in the presence of a palladium catalyst.", "Step 3: Reaction of 4-n-hexylphenylisoquinoline with iridium (III) chloride to form Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)." ] } | |

CAS RN |

1240249-29-9 |

Product Name |

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) |

Molecular Formula |

C63H69IrN3+3 |

Molecular Weight |

1060 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

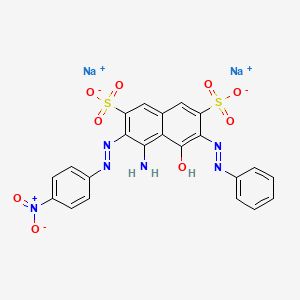

![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)